The molecular structure of 2,5-difluorobenzyl alcohol has been analyzed in the context of its rotational spectrum []. The study focused on a derivative, 3,4-difluorobenzyl alcohol, examining the influence of fluorine substitution on the molecule's transient atropisomerism. The presence of fluorine atoms, due to their electronegativity, likely influences the molecule's polarity and conformation, factors that could be relevant for its reactivity and potential applications.
Compound Description: This compound features a 2,5-difluorobenzyl group linked to an imine group, which is further connected to a substituted naphthalene ring system. The molecule adopts an E conformation with respect to the imine C=N double bond. []
Relevance: This compound is directly derived from 2,5-Difluorobenzyl alcohol, where the alcohol functional group is replaced by an imine linker connected to a substituted naphthalene system. This highlights the potential for modifying the benzyl alcohol moiety of 2,5-Difluorobenzyl alcohol to create diverse chemical structures. []
3,4-Difluorobenzyl alcohol
Compound Description: This compound is a positional isomer of 2,5-Difluorobenzyl alcohol. It also features a benzyl alcohol structure but with the fluorine substituents located at the 3 and 4 positions on the benzene ring instead of the 2 and 5 positions. This compound exhibits transient atropisomerism, meaning it has different rotational conformers due to hindered rotation around the Cα-C1 bond. []
Relevance: The study of 3,4-Difluorobenzyl alcohol's transient atropisomerism provides insights into the influence of fluorine substitution on the conformational behavior of benzyl alcohols. This information can be valuable when understanding the structural properties and potential reactivity of 2,5-Difluorobenzyl alcohol and its derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Immunocytophyt;Immunocytophyte;Vevodar is a natural product found in Mortierella alpina, Stellaria dichotoma, and other organisms with data available. An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
4-O-beta-D-glucosyl-trans-ferulic acid is a methoxyycinnamic acid that is ferulic acid in which the phenolic hydroxy group at position 4 has been converted into its beta-D-glucoside. It has a role as a plant metabolite. It is a beta-D-glucoside, a monomethoxybenzene, a monosaccharide derivative and a methoxycinnamic acid. It is functionally related to a ferulic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-ferulate. (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside is a natural product found in Camellia sinensis, Solanum tuberosum, and other organisms with data available.
Lycopene is an acyclic carotene commonly obtained from tomatoes and other red fruits. It has a role as an antioxidant and a plant metabolite. It contains a carotenoid psi-end derivative. Lycopene is a naturally occurring red carotenoid pigment that is responsible for red to pink colors seen in tomatoes, pink grapefruit, and other foods. Having a chemical formula of C40H56, lycopene is a tetraterpene assembled from eight isoprene units that are solely composed of carbon and hydrogen. Lycopene may undergo extensive isomerization that allows 1056 theoretical cis-trans configurations; however, the all-trans configuration of lycopene is the most predominant isomer found in foods that gives the red hue. Lycopene is a non-essential human nutrient that is classified as a non-provitamin A carotenoid pigment since it lacks a terminal beta-ionone ring and does not mediate vitamin A activity. However, lycopene is a potent antioxidant molecule that scavenges reactive oxygen species (ROS) singlet oxygen. Tomato lycopene extract is used as a color additive in food products. Lycopene is a natural product found in Pyracantha angustifolia, Allomyces javanicus, and other organisms with data available. Lycopene is a linear, unsaturated hydrocarbon carotenoid, the major red pigment in fruits such as tomatoes, pink grapefruit, apricots, red oranges, watermelon, rosehips, and guava. As a class, carotenoids are pigment compounds found in photosynthetic organisms (plants, algae, and some types of fungus), and are chemically characterized by a large polyene chain containing 35-40 carbon atoms; some carotenoid polyene chains are terminated by two 6-carbon rings. In animals, carotenoids such as lycopene may possess antioxidant properties which may retard aging and many degenerative diseases. As an essential nutrient, lycopene is required in the animal diet. (NCI04) A carotenoid and red pigment produced by tomatoes, other red fruits and vegetables, and photosynthetic algae. It is a key intermediate in the biosynthesis of other carotenoids, and has antioxidant, anti-carcinogenic, radioprotective, and anti-inflammatory properties.